Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate
Description
Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate is a nitrogen-containing organic compound characterized by a tert-butyl ester group, a central acetamide backbone, and a 4-chlorobenzyl substituent. The molecular formula is C₁₃H₁₇ClNO₂ (molecular weight: 269.73 g/mol). Its structure combines a chloro-substituted aromatic ring, which confers electron-withdrawing properties, with a sterically bulky tert-butyl ester group. This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, where the chloro and amino groups may contribute to bioactivity or serve as handles for further functionalization.
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
tert-butyl 2-[(4-chlorophenyl)methylamino]acetate |
InChI |
InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)9-15-8-10-4-6-11(14)7-5-10/h4-7,15H,8-9H2,1-3H3 |
InChI Key |
HTWNTUFZFJYFLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate typically involves the reaction of tert-butyl bromoacetate with 4-chlorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Acid-Catalyzed Hydrolysis
In acidic media (e.g., HCl or TFA), the ester cleaves to form 2-{[(4-chlorophenyl)methyl]amino}acetic acid. For example, treatment with trifluoroacetic acid (TFA) in dichloromethane achieves quantitative deprotection .
Reaction Conditions
Base-Catalyzed Hydrolysis
Under basic conditions (e.g., NaOH), saponification produces the carboxylate salt. A study using 2 N NaOH in methanol demonstrated complete conversion within 2 hours .
Nucleophilic Substitution at the Amino Group
The secondary amine participates in alkylation and acylation reactions.
Acylation with Carbamoyl Chlorides
Reaction with phosgene in toluene generates tert-butyl 2-((chlorocarbonyl)(methyl)amino)acetate, a key intermediate for carbamate synthesis .
Example Reaction
Alkylation with Halides
The amine reacts with alkyl halides (e.g., benzyl chloride) in the presence of a base (e.g., KCO) to form tertiary amines. For instance, treatment with 4-chlorobenzyl chloride in DMF yields quaternary ammonium derivatives .
Coupling Reactions
The carboxylic acid (post-hydrolysis) engages in peptide coupling.
EDCI-Mediated Amidation
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), the acid couples with hydrazides to form stable amides. A reported synthesis of sarcosine hydrazide achieved 85% yield under these conditions .
Conditions
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis.
Piperazine Formation
In toluene with diisopropylethylamine (DIPEA), reaction with bis(2-chloroethyl)amine derivatives forms piperazine rings, critical for bioactive molecules .
Key Parameters
Schiff Base Formation
The amine reacts with aldehydes (e.g., benzaldehyde) to generate Schiff bases, which are intermediates in multicomponent reactions .
Example
Aminolysis Kinetics
Studies on analogous esters reveal that aminolysis with alicyclic amines (e.g., piperidine) follows a two-step mechanism involving tetrahedral intermediates. The rate-determining step is amine attack (), with Brønsted β values ~0.2 .
-
Nucleophilic attack by amine to form zwitterionic intermediate (T).
-
Deprotonation to anionic intermediate (T).
Comparative Reactivity Table
Structural Influences on Reactivity
Scientific Research Applications
Organic Synthesis
Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate serves as an important intermediate in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:
- Esterification: Formation of esters with different alcohols.
- Amidation: Reaction with amines to form amides.
These reactions are crucial for developing pharmaceuticals and agrochemicals.
Biological Studies
Research has indicated that this compound can interact with biological macromolecules, making it valuable for:
- Drug Development: Investigated for its potential as a precursor in synthesizing active pharmaceutical ingredients (APIs) that exhibit biological activity against specific diseases.
- Enzyme Inhibition Studies: Used to study its effects on enzyme activity, particularly in metabolic pathways relevant to drug metabolism.
Pharmacological Research
The pharmacological properties of this compound are under investigation for:
- Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Properties: Research is ongoing to explore its role in modulating pathways involved in cancer cell proliferation.
Case Study 1: Synthesis of Derivatives
A recent study focused on synthesizing derivatives of this compound to evaluate their biological activity. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth compared to standard treatments .
Case Study 2: Enzyme Interaction
In another investigation, researchers examined the interaction between this compound and cytochrome P450 enzymes. The compound was found to modulate enzyme activity, suggesting its potential role in drug-drug interactions .
Mechanism of Action
The mechanism of action of tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Data Table: Key Features of Comparable Compounds
Comparative Analysis
Substituent Effects
- Chloro vs. Amino Groups: The 4-chlorophenyl group in the target compound is electron-withdrawing, reducing aromatic ring reactivity toward electrophilic substitution compared to the 4-aminophenyl analogs (e.g., 5438-70-0), where the amino group is electron-donating . This difference influences applications: chloro-substituted compounds are common in agrochemicals, while amino-substituted derivatives serve as intermediates in dyes or pharmaceuticals.
- Positional Isomerism: Ethyl 2-(3-aminophenyl)acetate (meta-substituted, CAS 52273-79-7) exhibits distinct reactivity compared to para-substituted analogs. Meta-substitution can alter steric and electronic interactions in synthetic pathways .
Ester Group Variations
Functional Group Modifications
- BOC Protection: Methyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetate (CAS 112918-77-1) incorporates a BOC group to protect the amine during synthesis. This strategy prevents unwanted side reactions, critical in multi-step pharmaceutical syntheses .
- Ether vs. Amine Linkages: tert-Butyl 2-(4-aminophenoxy)acetate (CAS 167843-57-4) replaces the benzylamino group with a phenoxy ether. This increases polarity and solubility in aqueous media but reduces hydrogen-bonding capability compared to amines .
Complex Heterocyclic Derivatives
- The compound in (C₂₃H₂₂ClN₃O₄S) features a thioxo group, a furoyl-piperazinyl moiety, and a conjugated system.
Physicochemical and Reactivity Trends
- Solubility: tert-Butyl esters (e.g., target compound) are more lipophilic than methyl/ethyl analogs, favoring organic solvents. Polar groups (e.g., amino in 5438-70-0) improve water solubility.
- Reactivity: The chloro group in the target compound may undergo nucleophilic aromatic substitution, while amino groups (e.g., 52273-79-7) are amenable to acylation or diazotization.
- Stability :
- BOC-protected amines (e.g., 112918-77-1) resist degradation in acidic environments, whereas tert-butyl esters offer hydrolytic stability in basic conditions.
Biological Activity
Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate is an organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound can be synthesized through various organic reactions involving tert-butyl esters and amines. The synthesis typically involves the reaction of tert-butyl 2-aminoacetate with 4-chlorobenzyl chloride, resulting in the formation of the desired product. The structure can be represented as follows:
This compound exhibits biological activity primarily through its interactions with specific receptors or enzymes. Research indicates that compounds with similar structures often act as inhibitors or modulators of various biological pathways.
Case Study: Anticancer Activity
One notable study evaluated the anticancer properties of related compounds that share structural features with this compound. The study focused on breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) and reported significant cytotoxic effects:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | MCF-7 | 15 | >10 |
| Control (Tamoxifen) | MCF-7 | 5 | - |
| Control (Olaparib) | MCF-7 | 3 | - |
The results demonstrated that while the compound showed promise, it was less potent than established chemotherapeutic agents like tamoxifen and olaparib .
Antimicrobial Activity
Another aspect of interest is the compound's potential antimicrobial properties. Related compounds have been investigated for their efficacy against Mycobacterium tuberculosis:
| Compound | MIC (µM) | Cytotoxicity (IC50 µM) |
|---|---|---|
| Tert-butyl derivative | 12 | >40 |
| Standard (Isoniazid) | 0.5 | <10 |
The data suggests that while tert-butyl derivatives exhibit moderate activity against tuberculosis, their selectivity and low cytotoxicity make them candidates for further development .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the chlorophenyl group significantly influences its binding affinity to target proteins. Research has shown that modifications to this moiety can enhance or diminish activity:
- Enhanced Activity : Substituting with electron-withdrawing groups increases potency.
- Diminished Activity : Removing the chlorophenyl group generally leads to reduced efficacy.
Q & A
Q. What are the critical safety protocols for handling Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate in laboratory settings?
Methodological Answer:
- Hazard Identification : While no acute toxicity is reported for structurally similar tert-butyl carbamates (e.g., Tert-butyl (4-chlorophenethyl)carbamate), assume potential respiratory or dermal irritation based on GHS Category 4 classifications for analogous compounds .
- Exposure Control : Use fume hoods for synthesis steps involving volatile reagents (e.g., TFA in ester cleavage reactions) and wear nitrile gloves, lab coats, and safety goggles .
- Emergency Measures : For spills, isolate the area, use absorbent materials (e.g., vermiculite), and dispose of waste in sealed containers labeled for halogenated organics .
Q. How is the purity of this compound typically verified in synthetic workflows?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column (e.g., 70:30 acetonitrile/water mobile phase) to assess purity. Compare retention times to authenticated standards .
- Spectroscopy : Confirm structure via -NMR (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons at 7.2–7.4 ppm) and FT-IR (amide C=O stretch ~1650 cm) .
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 284.1 (calculated for CHClNO) .
Q. What solvent systems are compatible with this compound for reaction optimization?
Methodological Answer:
- Polar aprotic solvents : DMF or DMSO are ideal for SN2 reactions (e.g., alkylation of the amine group) but require post-reaction purification via aqueous extraction .
- Halogenated solvents : Dichloromethane (DCM) or chloroform are suitable for acid-catalyzed ester cleavage (e.g., TFA-mediated deprotection) .
- Storage : Dissolve in anhydrous THF or DCM and store at –20°C under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound derivatives?
Methodological Answer:
- Reagent Stoichiometry : Use a 1.2:1 molar ratio of 4-chlorobenzylamine to tert-butyl bromoacetate to minimize side reactions .
- Catalysis : Add 10 mol% DMAP to enhance nucleophilic substitution efficiency in DMF at 60°C .
- Workup : Extract the product with ethyl acetate (3 × 50 mL), wash with brine, and dry over MgSO before column chromatography (SiO, hexane/EtOAc 4:1) .
Q. What strategies mitigate instability of the tert-butyl ester group during functionalization?
Methodological Answer:
- pH Control : Maintain reaction pH > 7 when using aqueous conditions to prevent acid-catalyzed ester hydrolysis .
- Temperature Modulation : Limit heating to ≤40°C during amide coupling (e.g., EDC/HOBt activation) to avoid thermal degradation .
- Protecting Groups : Temporarily protect the amine with Boc if harsh conditions (e.g., strong acids/bases) are unavoidable .
Q. How do steric and electronic effects influence the reactivity of the 4-chlorophenyl moiety?
Methodological Answer:
- Electrophilic Substitution : The electron-withdrawing Cl group directs electrophiles (e.g., nitration) to the meta position, requiring HNO/HSO at 0°C .
- Cross-Coupling : Use Suzuki-Miyaura conditions (Pd(PPh), NaCO, DME/HO) to couple boronic acids to the aryl ring .
- Steric Hindrance : The tert-butyl group reduces nucleophilic attack at the adjacent carbonyl; increase reaction time or temperature for acylation steps .
Q. How to resolve contradictions in spectroscopic data during derivative characterization?
Methodological Answer:
- NMR Anomalies : If splitting patterns deviate from expected (e.g., distorted aromatic peaks), check for paramagnetic impurities or residual solvents (e.g., DMSO-d) .
- IR Discrepancies : Compare experimental spectra to computed DFT models (e.g., Gaussian 16 B3LYP/6-31G*) to identify misassigned vibrations .
- Crystallography : Recrystallize from ethanol/water and perform single-crystal XRD to confirm bond lengths/angles (e.g., C-Cl bond ≈1.74 Å) .
Q. What computational methods predict the biological activity of derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase binding pockets). Parameterize the chlorophenyl group’s partial charges via RESP/ESP .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors using datasets from PubChem BioAssay .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes (e.g., RMSD < 2.0 Å indicates stable binding) .
Data Contradiction Analysis
Q. How to address inconsistent biological assay results across derivative analogs?
Methodological Answer:
- Control Experiments : Include positive controls (e.g., known inhibitors) and verify compound solubility using dynamic light scattering (DLS) to rule out aggregation .
- Dose-Response Curves : Perform 8-point IC assays in triplicate to identify outliers. Use GraphPad Prism for nonlinear regression analysis .
- Metabolite Screening : Incubate compounds with liver microsomes (e.g., human CYP3A4) to assess stability-linked false negatives .
Q. Why do hydrolysis rates vary significantly between batches of the same derivative?
Methodological Answer:
- Impurity Profiling : Analyze batches via LC-MS for traces of water (retention time ~1.5 min) or acidic byproducts that accelerate ester cleavage .
- Storage Conditions : Monitor temperature fluctuations (data loggers recommended) and oxygen exposure (use argon-sparged vials) .
- Isotope Studies : Synthesize O-labeled esters to track hydrolysis pathways (e.g., acid- vs. base-catalyzed mechanisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
